molecular formula C18H27ClF2N2O B10819009 N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride CAS No. 2743078-88-6

N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride

Cat. No. B10819009
CAS RN: 2743078-88-6
M. Wt: 360.9 g/mol
InChI Key: XFVNCUJJRSXGAS-GBNZRNLASA-N
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Description

3,4-difluoro U-49900 (hydrochloride): is a synthetic opioid belonging to the benzamide class. It is structurally related to other opioids such as U-47700 and U-50488. This compound is known for its potent analgesic properties and is primarily used in scientific research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro U-49900 (hydrochloride) involves several steps:

Industrial Production Methods: While specific industrial production methods for 3,4-difluoro U-49900 (hydrochloride) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

3,4-difluoro U-49900 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The compound’s interaction with these receptors is similar to that of other opioids, such as morphine and fentanyl .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3,4-difluoro U-49900 (hydrochloride) is unique due to the presence of two fluorine atoms at the 3 and 4 positions of the benzamide ring. This structural modification enhances its binding affinity to the mu-opioid receptors, making it a potent analgesic .

properties

CAS RN

2743078-88-6

Molecular Formula

C18H27ClF2N2O

Molecular Weight

360.9 g/mol

IUPAC Name

N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C18H26F2N2O.ClH/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13;/h10-12,16-17H,4-9H2,1-3H3;1H/t16-,17-;/m1./s1

InChI Key

XFVNCUJJRSXGAS-GBNZRNLASA-N

Isomeric SMILES

CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl

Canonical SMILES

CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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